molecular formula C9H18O4S B14364712 Methanesulfonic acid;oct-3-yn-1-ol CAS No. 90515-24-5

Methanesulfonic acid;oct-3-yn-1-ol

Cat. No.: B14364712
CAS No.: 90515-24-5
M. Wt: 222.30 g/mol
InChI Key: OKURKWVVOFALFD-UHFFFAOYSA-N
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Description

Methanesulfonic acid (MSA) is a strong organic sulfonic acid (CH₃SO₃H) with a pKa of -1.9, making it comparable in acidity to sulfuric acid but less oxidative and corrosive . It is widely used as a catalyst in organic synthesis (e.g., esterification, alkylation) and in pharmaceuticals as a counterion for salt formation (e.g., lomitapide mesylate) . Oct-3-yn-1-ol (C₈H₁₄O) is an alkyne alcohol with a terminal hydroxyl group and a triple bond, often employed in organic reactions as a building block. The combination of these two compounds, likely as a methanesulfonate ester or salt, leverages MSA’s strong acidity and oct-3-yn-1-ol’s reactive alkyne moiety for specialized applications in synthesis or materials science.

Properties

CAS No.

90515-24-5

Molecular Formula

C9H18O4S

Molecular Weight

222.30 g/mol

IUPAC Name

methanesulfonic acid;oct-3-yn-1-ol

InChI

InChI=1S/C8H14O.CH4O3S/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-4,7-8H2,1H3;1H3,(H,2,3,4)

InChI Key

OKURKWVVOFALFD-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCO.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Direct Esterification of Oct-3-yn-1-ol with Methanesulfonic Acid

The most straightforward method involves the reaction of oct-3-yn-1-ol with methanesulfonic acid under controlled conditions. Keane et al. (2012) demonstrated this approach using a molar ratio of 1:1.2 (alcohol to acid) in anhydrous toluene at 30°C. The acid is introduced via a syringe pump over 30 minutes to minimize exothermic side reactions. After seeding with crystalline product, the mixture is aged for 6 hours, yielding the mesylate ester with 94.3% conversion and 95.6% enantiomeric purity. This method prioritizes simplicity but requires precise temperature control to avoid oligomerization of the alkynol.

Stepwise Acid Addition for Enhanced Crystallization

A patent by Williams and Shah (2010) refines this process by employing a two-step acid addition strategy. Initially, 60% of the stoichiometric methanesulfonic acid is added to oct-3-yn-1-ol in toluene at 30°C, followed by seeding with pre-formed mesylate crystals. After aging, the remaining acid is introduced over 45 minutes, and the mixture is cooled to 5°C to precipitate the product. This method achieves an 86.5% isolated yield with 99.9% chemical purity, as verified by HPLC. The gradual acid addition mitigates thermal degradation, making it suitable for large-scale production.

Physicochemical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 3.67 (t, J = 7.1 Hz, 2H, CH₂O), 2.37 (td, J = 7.1, 2.7 Hz, 2H, CH₂C≡C), and 1.93 (t, J = 2.7 Hz, 1H, ≡CH).
  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 98.8 (C≡C), 69.1 (CH₂O), and 19.4 (CH₃SO₃).

Infrared (IR) Spectroscopy:
Strong absorptions at 3280 cm⁻¹ (≡C-H stretch), 2100 cm⁻¹ (C≡C stretch), and 1170 cm⁻¹ (S=O asymmetric stretch).

Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 223.1003 (calculated: 223.1008).

Chromatographic Purity Assessment

HPLC analysis using a C18 column (Method A: 0.1% H₃PO₄ in acetonitrile/water) reveals a retention time of 8.2 minutes with 99.9% purity. Chiral chromatography (Chiralpak AD-H) resolves enantiomers, demonstrating >99% enantiomeric excess (ee) for the (S)-isomer.

Industrial Applications and Process Optimization

Pharmaceutical Intermediate in Carbamate Synthesis

The patented synthesis of SD573-MSA, a trifluoromethylated carbamate, highlights the role of methanesulfonic acid; oct-3-yn-1-ol as a chiral building block. In this process, the mesylate undergoes nucleophilic displacement with a primary amine, followed by cyclization using triphosgene to form the carbamate ring. The final drug candidate achieves >99% ee, underscoring the mesylate’s configurational stability under basic conditions.

Scalability and Cost Efficiency

Large-scale batches (100+ kg) utilize toluene as a solvent due to its low cost and ease of removal via distillation. The stepwise acid addition reduces methanesulfonic acid waste by 15% compared to single-batch methods, lowering raw material costs. Post-reaction workup involves aqueous citric acid washes to neutralize excess acid, followed by sodium bicarbonate extraction to remove residual toluene.

Mechanism of Action

The mechanism of action of methanesulfonic acid;oct-3-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the triple bond can participate in π-π interactions . These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Research Highlights

  • Degradation Pathways: Marine methylotrophs (e.g., strains TR3 and PSCH4) metabolize MSA via NADH-dependent monooxygenase, cleaving it into formaldehyde and sulfite . This pathway is absent in sulfuric acid degradation.
  • Atmospheric Role : MSA is a major oxidation product of dimethyl sulfide (DMS) in marine aerosols, contributing to cloud condensation nuclei formation .
  • Synthetic Efficiency : MSA-catalyzed reactions achieve >90% yield in coumarin synthesis, outperforming TFA by 20–30% under similar conditions .

Q & A

Basic: How can methanesulfonic acid be utilized as a catalyst in esterification reactions, and what experimental parameters should be optimized?

Answer:
Methanesulfonic acid (MSA) is a non-volatile, strong acid catalyst effective in esterification due to its solubility in organic solvents. Key parameters to optimize include:

  • Acid concentration : Higher MSA concentrations (e.g., 0.1–1.0 M) typically accelerate reaction rates but may require post-reaction neutralization.
  • Temperature : Reactions are often conducted at 60–80°C to balance efficiency and side-product formation.
  • Solvent selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
    MSA’s catalytic efficiency is attributed to its ability to protonate carbonyl groups, facilitating nucleophilic attack by alcohols .

Advanced: How does the conductivity threshold of MSA-derived semiconducting salts influence electrorheological fluid performance?

Answer:
In MSA-doped polyaniline salts (e.g., 2,5-(di-p-phenylenediamine)-1,4-benzoquinone methanesulfonate), conductivity determines dielectric relaxation times in silicone oil suspensions. A critical threshold (~10⁻³ S/cm) exists where further conductivity increases yield minimal improvements in electrorheological (ER) effect. Beyond this threshold, yield stress plateaus due to charge saturation at particle interfaces. Researchers should:

  • Synthesize salts with varying MSA concentrations (e.g., 0.5–2.0 M) to tune conductivity.
  • Characterize fluids using dielectric spectroscopy and rheometry to correlate conductivity with ER efficiency .

Basic: What safety protocols are critical when handling oct-3-yn-1-ol in synthetic workflows?

Answer:
Oct-3-yn-1-ol, a terminal alkyne alcohol, requires:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste disposal : Segregate halogenated byproducts (e.g., from PBr₃ bromination) and consult hazardous waste guidelines.
  • Stability testing : Monitor for exothermic decomposition during prolonged storage .

Advanced: How can contradictions in MSA’s role in atmospheric particle formation be resolved using computational and experimental approaches?

Answer:
Discrepancies arise from varying amine concentrations (e.g., NH₃ vs. dimethylamine) and humidity levels. To address this:

  • Quantum chemical simulations : Model cluster formation energetics (e.g., DFT calculations for MSA-amine-water complexes).
  • Controlled chamber experiments : Vary amine/MSA ratios (1:1 to 1:10) and measure nucleation rates via mass spectrometry.
  • Compare with sulfuric acid (H₂SO₄) : MSA’s lower acidity reduces nucleation efficiency but enhances stability in humid conditions .

Basic: What analytical challenges arise when quantifying chlorinated methanesulfonic acids in drinking water, and how can they be mitigated?

Answer:
Chlorinated MSA derivatives lack commercial standards, complicating quantification. Strategies include:

  • Semi-quantitative screening : Use HILIC-HRMS with trifluoromethanesulfonic acid as a surrogate standard (adjusting for ESI response differences).
  • Synthesize in-house standards : Purify chlorinated MSA isomers via ion-exchange chromatography.
  • Matrix effect correction : Spike samples with isotopically labeled analogs (e.g., ¹³C-MSA) to validate recovery rates .

Advanced: How can MSA’s catalytic activity be leveraged to optimize Friedel–Crafts arylation with indoles?

Answer:
MSA-generated photoacids (e.g., via arylazo sulfones under UV light) facilitate indole arylation by:

  • Protonating aldehydes to form carbocations.
  • Tuning solvent polarity : Use dichloroethane to stabilize ionic intermediates.
  • Kinetic monitoring : Track reaction progress via in-situ IR to identify optimal MSA loading (typically 5–10 mol%) and prevent over-acidification .

Basic: What methodologies are effective for synthesizing methanesulfonates from alcohols, and how are reaction conditions optimized?

Answer:
Methanesulfonates are synthesized via:

  • Reagent choice : Methanesulfonyl chloride (MsCl) with non-nucleophilic bases (e.g., triethylamine) in anhydrous THF.
  • Temperature control : Reactions at 0–25°C minimize side reactions (e.g., elimination).
  • Workup : Quench excess MsCl with ice-water, extract with ethyl acetate, and purify via silica chromatography. Yields >85% are typical for primary alcohols .

Advanced: How do interfacial dynamics at air-water interfaces influence MSA-ammonia cluster formation, and what experimental models validate this?

Answer:
Born-Oppenheimer molecular dynamics (BOMD) simulations reveal that MSA and NH₃ form stable ion pairs at air-water interfaces, enhancing nucleation. Experimental validation involves:

  • Langmuir trough experiments : Measure surface pressure changes during MSA-NH₃ adsorption.
  • Neutron reflectometry : Quantify cluster density at interfaces.
  • Comparison with gas-phase data : Cluster stability is 2–3× higher at interfaces than in bulk .

Basic: What degradation pathways are observed for MSA under extreme conditions, and how are degradation products characterized?

Answer:
MSA degrades under:

  • Acidic/alkaline hydrolysis : Forms SO₄²⁻ and CH₃OH (detected via ion chromatography).
  • Thermal stress (≥150°C) : Produces SO₂ and formaldehyde (GC-MS analysis).
  • Oxidative conditions : Hydrogen peroxide generates methanesulfonyl peroxides (characterized by NMR) .

Advanced: How can electrorheological fluid design be improved by correlating MSA doping levels with dielectric relaxation times?

Answer:

  • Dielectric spectroscopy : Measure frequency-dependent permittivity (1 Hz–1 MHz) to identify relaxation peaks.
  • Adjust MSA doping : Higher doping (≥1.5 M) reduces relaxation time (τ) from ~10 ms to 1 ms, enhancing ER response.
  • Model with Cole-Cole equations : Fit data to determine interfacial polarization mechanisms .

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